Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as a γ-lactam, under controlled conditions.
Attachment of the acetylamino group: This can be done by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The acetylamino group may play a role in binding to enzymes or receptors, while the pyrrolidinone ring can interact with various biomolecules. These interactions can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a pyrrolidinone ring.
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: Contains a phenol group and a tert-butyldimethylsilyl ether instead of a benzoate ester.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23N3O5/c1-3-30-22(29)15-4-10-19(11-5-15)25-13-16(12-20(25)27)21(28)24-18-8-6-17(7-9-18)23-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
TVRYPPWVMKNQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.